
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.
作用机制
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for the synthesis of nucleotides, amino acids, and other important molecules in cancer cells. This compound binds to the active site of glutaminase, inhibiting its activity and leading to a decrease in the levels of glutamate and other downstream metabolites. This disruption of cancer cell metabolism ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Inhibition of glutaminase by this compound leads to a decrease in the levels of glutamate and other downstream metabolites, which results in a disruption of cancer cell metabolism. This disruption ultimately leads to cell death. In addition, this compound has been shown to induce autophagy, a cellular process that can lead to cell death or survival depending on the context.
实验室实验的优点和局限性
One advantage of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide is its specificity for glutaminase. This specificity allows for the selective targeting of cancer cells that overexpress glutaminase, while sparing normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
未来方向
The potential therapeutic applications of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide are still being explored. One future direction is the development of more potent and selective glutaminase inhibitors. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is being investigated. Finally, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research.
合成方法
The synthesis of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-bromobenzylamine with 2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death in cancer cells. This compound has been found to be effective in inhibiting the growth of many types of cancer cells, including breast cancer, lung cancer, and glioblastoma.
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-12-5-3-11(4-6-12)9-18-14(21)13-10-23-15(19-13)16(22)20-7-1-2-8-20/h3-6,10H,1-2,7-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXHEXLXWWZNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

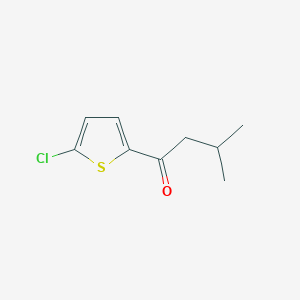

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)
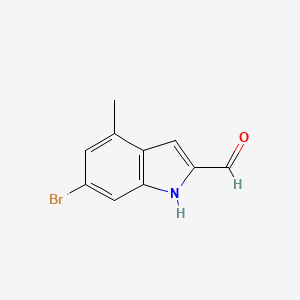
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)
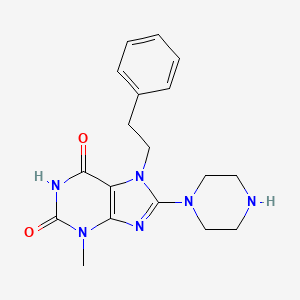
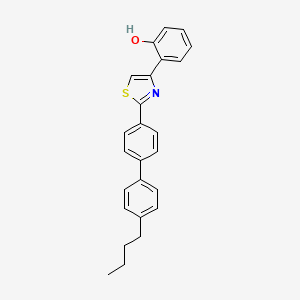
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
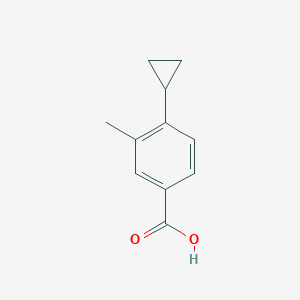
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)
methanone](/img/structure/B2897195.png)